molecular formula C6H6N2O4S B081753 2-amino-5-nitrobenzenesulfinic acid CAS No. 14688-12-1

2-amino-5-nitrobenzenesulfinic acid

Cat. No.: B081753
CAS No.: 14688-12-1
M. Wt: 202.19 g/mol
InChI Key: YSVVZGZNUFOJHV-UHFFFAOYSA-N
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Description

2-amino-5-nitrobenzenesulfinic acid is an organic compound that belongs to the class of arenesulfonic acids It is characterized by the presence of an amino group at the ortho position and a nitro group at the para position relative to the sulfinic acid group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfinic acid, 2-amino-5-nitro- typically involves the sulfonation of benzene derivatives. One common method is the nitration of 2-aminobenzenesulfonic acid, where the amino group is already present on the benzene ring. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of benzenesulfinic acid, 2-amino-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-nitrobenzenesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-5-nitrobenzenesulfinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzenesulfinic acid, 2-amino-5-nitro- involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfinic acid group can undergo redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-nitrobenzenesulfinic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

14688-12-1

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

2-amino-5-nitrobenzenesulfinic acid

InChI

InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12)

InChI Key

YSVVZGZNUFOJHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

14688-12-1

Synonyms

2-Amino-5-nitrobenzenesulfinic acid

Origin of Product

United States

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